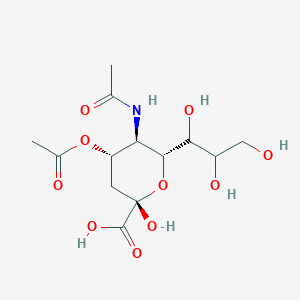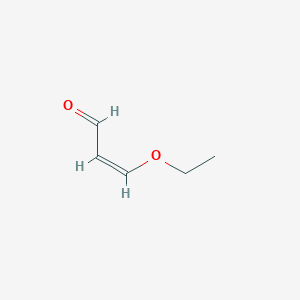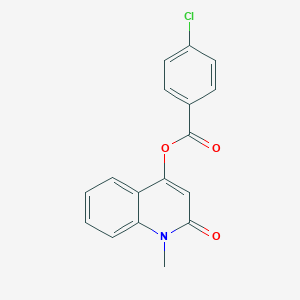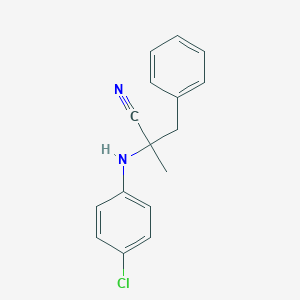
N,N-dimethyl-2-piperazin-1-yl-isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-piperazin-1-yl-isobutyramide, also known as DIPI, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. DIPI is a piperazine derivative that has been synthesized through a variety of methods and has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-piperazin-1-yl-isobutyramide is not yet fully understood. However, it has been found to bind to metal ions, such as copper, and form stable complexes. These metal complexes have been found to have potential applications in various fields, including catalysis and drug development.
Biochemical and Physiological Effects:
N,N-dimethyl-2-piperazin-1-yl-isobutyramide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, it has been found to have antioxidant properties and can protect cells from oxidative stress. N,N-dimethyl-2-piperazin-1-yl-isobutyramide has also been found to have anti-inflammatory properties and can reduce inflammation in cells.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dimethyl-2-piperazin-1-yl-isobutyramide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been found to have low toxicity and is generally considered safe for use in lab experiments. However, one limitation is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N,N-dimethyl-2-piperazin-1-yl-isobutyramide. One area of research could focus on further elucidating its mechanism of action and identifying its molecular targets. Additionally, research could focus on developing new metal complexes using N,N-dimethyl-2-piperazin-1-yl-isobutyramide as a ligand and exploring their potential applications in various fields. Another area of research could focus on exploring the potential applications of N,N-dimethyl-2-piperazin-1-yl-isobutyramide in medicine, particularly in the development of new drugs.
Synthesis Methods
N,N-dimethyl-2-piperazin-1-yl-isobutyramide can be synthesized through several methods, including the reaction of 2-piperazinecarboxylic acid with isobutyryl chloride in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA). Another method involves the reaction of 2-piperazinecarboxylic acid with isobutyric anhydride in the presence of TEA. N,N-dimethyl-2-piperazin-1-yl-isobutyramide can also be synthesized through the reaction of 2-piperazinecarboxylic acid with isobutyramide in the presence of TEA.
Scientific Research Applications
N,N-dimethyl-2-piperazin-1-yl-isobutyramide has been found to have various scientific research applications, including its use as a ligand in the synthesis of metal complexes. It has also been used as a building block in the synthesis of other piperazine derivatives. Additionally, N,N-dimethyl-2-piperazin-1-yl-isobutyramide has been found to have potential applications in the field of medicine, particularly in the development of new drugs.
properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N,N,2-trimethyl-2-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C10H21N3O/c1-10(2,9(14)12(3)4)13-7-5-11-6-8-13/h11H,5-8H2,1-4H3 |
InChI Key |
PRORANLVIDINCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N(C)C)N1CCNCC1 |
Canonical SMILES |
CC(C)(C(=O)N(C)C)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)



![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)




![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)
![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)
